Cas no 180863-55-2 (Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate)

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate structure
180863-55-2 structure
商品名:Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
CAS番号:180863-55-2
MF:C14H19NO4
メガワット:265.3050
MDL:MFCD14583094
CID:1090565
PubChem ID:22710582

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
    • methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
    • 3-[(Boc-amino)methyl]benzoic acid methyl ester
    • Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate
    • 3-(tert-Butoxycarbonylaminomethyl)benzoic acid methyl ester
    • YBEKNOSAAIRRRW-UHFFFAOYSA-N
    • Methyl 3-(N-Boc-aminomethyl)benzoate
    • AK143411
    • ST24047754
    • 3-(tert-Butoxycarbonylamino-methyl)benzoic acid methyl ester
    • 3-(tert-Butoxycarbonylamino-
    • SCHEMBL879574
    • A881059
    • methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate
    • MFCD14583094
    • 180863-55-2
    • Methyl3-(((tert-butoxycarbonyl)amino)methyl)benzoate
    • 3-(tert-Butoxycarbonylamino-methyl)-benzoic acid methyl ester
    • DB-370757
    • Methyl 3-[(Boc-amino)methyl]benzoate
    • AKOS022176096
    • METHYL 3-((TERT-BUTOXYCARBONYLAMINO)METHYL)BENZOATE
    • DTXSID70627682
    • CS-0154394
    • SY115324
    • EN300-7399893
    • DS-7654
    • AB9655
    • Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
    • XH0621
    • MDL: MFCD14583094
    • インチ: 1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
    • InChIKey: YBEKNOSAAIRRRW-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C(C(=O)OC([H])([H])[H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 265.13100
  • どういたいしつりょう: 265.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.599
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 68.12000
  • LogP: 2.70230

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate セキュリティ情報

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D542356-10G
methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
180863-55-2 95%
10g
$1100 2024-08-03
abcr
AB440336-5g
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate; .
180863-55-2
5g
€135.50 2024-04-18
Alichem
A019094920-5g
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
180863-55-2 97%
5g
$509.25 2023-09-02
eNovation Chemicals LLC
Y1041843-10g
Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
180863-55-2 97%
10g
$130 2024-06-07
Enamine
EN300-7399893-1.0g
methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate
180863-55-2 95%
1g
$169.0 2023-05-25
Enamine
EN300-7399893-0.5g
methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate
180863-55-2 95%
0.5g
$108.0 2023-05-25
abcr
AB440336-250 mg
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate; .
180863-55-2
250MG
€79.00 2022-06-02
Enamine
EN300-7399893-10.0g
methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate
180863-55-2 95%
10g
$733.0 2023-05-25
Chemenu
CM156591-5g
methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
180863-55-2 97%
5g
$100 2022-12-31
Chemenu
CM156591-25g
methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
180863-55-2 97%
25g
$406 2022-12-31

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 合成方法

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 関連文献

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoateに関する追加情報

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS No. 180863-55-2): A Comprehensive Overview

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS No. 180863-55-2) is a specialized organic compound widely used in pharmaceutical and chemical research. This ester derivative, featuring a tert-butoxycarbonyl (Boc) protecting group, plays a critical role in peptide synthesis and drug development. Its unique structure combines a benzoate ester with an N-Boc-protected aminomethyl moiety, making it a versatile intermediate in organic chemistry.

The compound's molecular formula is C14H19NO4, with a molecular weight of 265.31 g/mol. Researchers value Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate for its stability and reactivity, particularly in solid-phase peptide synthesis (SPPS) and other amide bond formation reactions. The Boc group serves as a temporary protecting group for amines, which can be selectively removed under acidic conditions without affecting other functional groups.

In recent years, the demand for Boc-protected amino acid derivatives like Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate has surged due to growing interest in peptide-based therapeutics. The pharmaceutical industry is increasingly focusing on targeted drug delivery systems and bioconjugation techniques, where such intermediates prove invaluable. Researchers frequently search for "Boc-protected building blocks for drug discovery" or "amine protection strategies in organic synthesis," reflecting the compound's relevance in modern chemistry.

The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves the esterification of 3-(aminomethyl)benzoic acid followed by Boc protection of the amine group. This two-step process yields a stable, crystalline product suitable for various applications. The compound's melting point ranges between 80-85°C, and it exhibits good solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

From a market perspective, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate has gained attention as a key intermediate in the production of various biologically active compounds. The global peptide synthesis market, valued at over $500 million, continues to grow at a steady pace, driven by advancements in cancer research and neurological disorder treatments. Many researchers inquire about "where to buy Boc-protected amino acid derivatives" or "reliable suppliers of peptide synthesis intermediates," indicating strong commercial interest.

In medicinal chemistry, this compound serves as a valuable building block for creating drug candidates with improved pharmacokinetic properties. The Boc group allows for selective deprotection, enabling the sequential assembly of complex molecules. Recent studies have explored its use in developing enzyme inhibitors and receptor modulators, particularly in GPCR-targeted therapies - a hot topic in current pharmaceutical research.

The storage and handling of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate require standard laboratory precautions. It should be kept in a cool, dry place, protected from moisture and strong acids that might prematurely remove the Boc protecting group. While not classified as hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this chemical.

From a regulatory standpoint, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is not subject to significant restrictions, making it accessible for research purposes worldwide. However, researchers should always consult their local regulations regarding the import and use of chemical substances. The compound's Safety Data Sheet (SDS) provides comprehensive information about its properties and handling requirements.

Looking ahead, the applications of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate are expected to expand further as peptide-based drugs gain more traction in the pharmaceutical industry. With increasing interest in personalized medicine and targeted therapies, the demand for specialized intermediates like this compound will likely continue to grow. Researchers are particularly interested in its potential for creating drug conjugates and prodrug systems that can improve therapeutic outcomes.

In conclusion, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS No. 180863-55-2) represents an important tool in modern organic and medicinal chemistry. Its versatility as a protected amino acid derivative, combined with its stability and reactivity, makes it indispensable for researchers working in peptide synthesis, drug discovery, and bioconjugation chemistry. As the pharmaceutical industry continues to evolve, compounds like this will remain at the forefront of innovative therapeutic development.

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